molecular formula C19H17FN2O4 B4522275 3-(2-Fluorobenzyl)-1,2-benzoxazol-6-yl morpholine-4-carboxylate

3-(2-Fluorobenzyl)-1,2-benzoxazol-6-yl morpholine-4-carboxylate

Cat. No.: B4522275
M. Wt: 356.3 g/mol
InChI Key: DJDKWLBKJZHQFV-UHFFFAOYSA-N
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Description

3-(2-Fluorobenzyl)-1,2-benzoxazol-6-yl morpholine-4-carboxylate is a synthetic organic compound that belongs to the class of benzoxazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorobenzyl)-1,2-benzoxazol-6-yl morpholine-4-carboxylate typically involves multi-step organic reactions. A common route might include:

    Formation of the Benzoxazole Core: This can be achieved by cyclization of an appropriate o-aminophenol with a carboxylic acid derivative.

    Introduction of the Fluorobenzyl Group: This step might involve a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the benzoxazole core.

    Attachment of the Morpholine-4-carboxylate Group: This could be done through an esterification reaction where morpholine-4-carboxylic acid reacts with the intermediate compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the benzoxazole ring or the fluorobenzyl group.

    Reduction: Reduction reactions could target the carbonyl group in the morpholine-4-carboxylate moiety.

    Substitution: The fluorobenzyl group could participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(2-Fluorobenzyl)-1,2-benzoxazol-6-yl morpholine-4-carboxylate could have various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a fluorescent probe.

    Medicine: Possible development as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function through binding or chemical modification.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole Derivatives: Compounds like 2-aminobenzoxazole or 2-mercaptobenzoxazole.

    Fluorobenzyl Compounds: Such as 2-fluorobenzylamine or 2-fluorobenzyl alcohol.

    Morpholine Carboxylates: Including morpholine-4-carboxylic acid or its esters.

Uniqueness

3-(2-Fluorobenzyl)-1,2-benzoxazol-6-yl morpholine-4-carboxylate is unique due to the combination of its benzoxazole core, fluorobenzyl group, and morpholine-4-carboxylate moiety. This unique structure could confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

[3-[(2-fluorophenyl)methyl]-1,2-benzoxazol-6-yl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4/c20-16-4-2-1-3-13(16)11-17-15-6-5-14(12-18(15)26-21-17)25-19(23)22-7-9-24-10-8-22/h1-6,12H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDKWLBKJZHQFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=NO3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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